2,3,4,5-Tetrafluorobenzonitrile
Overview
Description
2,3,4,5-Tetrafluorobenzonitrile is an organic compound with the molecular formula C7HF4N. It is a derivative of benzonitrile, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
Mode of Action
The mode of action of 2,3,4,5-Tetrafluorobenzonitrile is not well-documented. As a benzonitrile derivative, it may interact with biological targets in a similar manner to other benzonitriles. The presence of four fluorine atoms could significantly alter its interactions and resulting changes .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (17509 Da) and its lipophilicity (logP), can provide some insights into its potential bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
2,3,4,5-Tetrafluorobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .
In industrial production, this compound is often synthesized through the fluorination of benzonitrile using elemental fluorine or other fluorinating agents under controlled conditions. This method allows for the large-scale production of the compound with high purity .
Chemical Reactions Analysis
2,3,4,5-Tetrafluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,4,5-Tetrafluorobenzonitrile can be compared with other fluorinated benzonitriles, such as:
2,3,5,6-Tetrafluorobenzonitrile: This compound has a similar structure but with fluorine atoms at different positions on the benzene ring.
4-Amino-2,3,5,6-tetrafluorobenzonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
2,3,4,5-tetrafluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTGXIGJLCSEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344895 | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-93-7 | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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